molecular formula C5H8O4S2 B14203273 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid CAS No. 828936-70-5

2-(Methylsulfanyl)-3-sulfanylbutanedioic acid

Cat. No.: B14203273
CAS No.: 828936-70-5
M. Wt: 196.2 g/mol
InChI Key: WCIUOTNYAFVYAJ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methylsulfanyl and sulfanyl reagents under controlled conditions. For instance, the reaction of a nitrile compound with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate can yield the desired product . The reaction typically requires specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-3-sulfanylbutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-3-sulfanylbutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive sulfanyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)benzoic acid: Similar in structure but with a benzoic acid backbone.

    2-(Methylsulfanyl)ethanol: Contains a methylsulfanyl group attached to an ethanol backbone.

    3-(Methylsulfanyl)propanoic acid: Similar but with a propanoic acid backbone.

Uniqueness

2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butanedioic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

828936-70-5

Molecular Formula

C5H8O4S2

Molecular Weight

196.2 g/mol

IUPAC Name

2-methylsulfanyl-3-sulfanylbutanedioic acid

InChI

InChI=1S/C5H8O4S2/c1-11-3(5(8)9)2(10)4(6)7/h2-3,10H,1H3,(H,6,7)(H,8,9)

InChI Key

WCIUOTNYAFVYAJ-UHFFFAOYSA-N

Canonical SMILES

CSC(C(C(=O)O)S)C(=O)O

Origin of Product

United States

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